molecular formula C24H13NO7 B015326 Fluorescein-5-maleimide CAS No. 75350-46-8

Fluorescein-5-maleimide

Cat. No.: B015326
CAS No.: 75350-46-8
M. Wt: 427.4 g/mol
InChI Key: AYDAHOIUHVUJHQ-UHFFFAOYSA-N
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Description

Fluorescein-5-maleimide: is a fluorescent dye that is widely used in biochemical research. It is known for its ability to react with thiol groups, making it a valuable tool for labeling proteins and other molecules that contain free sulfhydryl groups. The compound has an excitation wavelength of 494 nm and an emission wavelength of 518 nm, making it suitable for various fluorescence-based applications .

Mechanism of Action

Target of Action

Fluorescein 5-Maleimide primarily targets sulfhydryl-containing molecules , particularly the cysteine residues in proteins . These cysteine residues can be intrinsically present or result from the reduction of cystines . The maleimide group in the compound is highly reactive towards free sulfhydryls, making it an effective tool for labeling these molecules .

Mode of Action

The mode of action of Fluorescein 5-Maleimide involves the formation of a stable thioether bond with sulfhydryl groups at pH 6.5-7.5 . At pH 7, the maleimide group is approximately 1000 times more reactive towards a free sulfhydryl than to an amine . This selective reactivity allows for specific labeling of sulfhydryl-containing molecules.

Pharmacokinetics

It’s important to note that the compound is soluble in dimethyl formamide (dmf), which can impact its distribution and elimination . The compound’s reactivity and stability are also influenced by pH, with optimal reactivity towards sulfhydryls observed at pH 6.5-7.5 .

Result of Action

The primary result of Fluorescein 5-Maleimide’s action is the fluorescent labeling of sulfhydryl-containing molecules . This labeling allows for the visualization and tracking of these molecules, facilitating studies into their roles and behaviors in various biological contexts. For example, it can be used to detect conformational changes, assembly of multisubunit complexes, and ligand-binding processes .

Action Environment

The action of Fluorescein 5-Maleimide is influenced by several environmental factors. The pH of the environment significantly impacts the compound’s reactivity, with optimal reactivity towards sulfhydryls observed at pH 6.5-7.5 . Additionally, the presence of moisture can affect the maleimide groups, which are moisture-sensitive . Therefore, it’s recommended to store the compound in a desiccated environment at -20°C .

Biochemical Analysis

Biochemical Properties

Fluorescein 5-maleimide is used to label sulfhydryl-containing molecules . The maleimide group reacts predominantly with sulfhydryls at pH 6.5-7.5 forming a stable thioether bond . At pH 7, the maleimide group is 1000 times more reactive toward a free sulfhydryl than to an amine . This makes Fluorescein 5-maleimide a valuable tool for labeling proteins and peptides via their thiol groups .

Cellular Effects

Fluorescein 5-maleimide is used to label proteins for the detection of conformational changes, assembly of multisubunit complexes, and ligand-binding processes . The fluorescent labeling allows for the visualization of these processes within cells .

Molecular Mechanism

The molecular mechanism of Fluorescein 5-maleimide involves the reaction of the maleimide group with sulfhydryl groups on cysteine side chains at pH 7, forming a stable thioether bond . This allows for the specific labeling of proteins and peptides via their thiol groups .

Temporal Effects in Laboratory Settings

Fluorescein 5-maleimide is stable and does not degrade over time in laboratory settings . It is stored desiccated at -20°C . The product is shipped at ambient temperature .

Metabolic Pathways

Fluorescein 5-maleimide does not participate in metabolic pathways as it is a labeling agent used in biochemical research .

Subcellular Localization

The subcellular localization of Fluorescein 5-maleimide is dependent on the proteins or peptides it is used to label . As such, it can be found in various subcellular compartments depending on the localization of the labeled proteins or peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorescein-5-maleimide is synthesized by reacting fluorescein with maleic anhydride. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. The maleimide group in the compound reacts optimally with sulfhydryl groups at a pH of 6.5 to 7.5, forming a stable thioether bond .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes purification steps such as recrystallization and chromatography to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Fluorescein-5-maleimide primarily undergoes substitution reactions with thiol groups. The maleimide group is highly reactive towards free sulfhydryl groups, forming stable thioether bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biological molecules .

Common Reagents and Conditions:

Major Products: The major product of the reaction between this compound and thiol-containing molecules is a conjugate where the fluorescein dye is covalently attached to the target molecule via a thioether bond .

Scientific Research Applications

Protein Labeling and Tracking

F5M is primarily used for labeling proteins to track their interactions and dynamics in biological systems. It reacts specifically with cysteine residues, which can be either naturally occurring or introduced through site-directed mutagenesis. This specificity allows researchers to study protein conformations and interactions without interfering with other amino acids like histidine or methionine .

Case Study: Cysteine Residue Accessibility
A study demonstrated the use of F5M to analyze the solvent accessibility of cysteine residues in viral-like particles (VLPs). The labeling reaction allowed for the identification of reactive cysteines on the surface of VLPs, providing insights into their structural properties under native conditions .

Biosensors Development

F5M has been employed in the development of peptide-based fluorescence biosensors for detecting engineered nanoparticles (ENPs). In one study, a peptide biosensor was constructed using F5M to monitor interactions between peptides and negatively charged ENPs. The changes in fluorescence intensity were correlated with nanoparticle concentration, offering a rapid detection method .

Table 1: Summary of Biosensor Applications Using F5M

Application AreaDescriptionReference
Protein LabelingSpecific labeling of proteins at cysteine residues
Nanoparticle DetectionPeptide biosensor for monitoring ENP interactions
Drug Binding StudiesLabeling of mutant proteins to study drug interactions

Quality Control in Bioprocessing

F5M is utilized in quality control assays for monoclonal antibody production. A surface plasmon resonance (SPR)-based assay incorporated F5M to quantify antibodies produced in mammalian cell cultures. This method allowed for real-time monitoring of antibody bioactivity and quality throughout the production process .

Biological Activity

Fluorescein-5-maleimide (F5M) is a fluorescent dye extensively utilized in bioconjugation and bioimaging applications due to its ability to react specifically with thiol groups in proteins. This article explores the biological activity of F5M, focusing on its mechanisms of action, applications in biosensing, and its role in various research studies.

This compound is characterized by its maleimide group, which selectively reacts with free thiol groups (-SH) present in cysteine residues of proteins. This reaction forms stable thioether bonds, making F5M a powerful tool for labeling proteins without altering their functional properties. The chemical structure can be represented as follows:

C24H13NO7\text{C}_{24}\text{H}_{13}\text{N}\text{O}_{7}

The reaction mechanism involves the nucleophilic attack of the thiol group on the maleimide carbon, leading to the formation of a stable conjugate. This specificity allows for targeted labeling of proteins, facilitating studies on protein interactions and dynamics.

Applications in Biosensing

F5M has been effectively employed in biosensing applications, particularly for detecting biomolecules and monitoring enzymatic activity. One notable study demonstrated the use of fluorescein-labeled β-lactamase mutants for antibiotic detection. The fluorescence intensity varied significantly upon substrate binding, indicating successful biosensing capabilities:

  • Fluorescence Enhancement : The binding of β-lactam antibiotics to the fluorescein-labeled enzyme resulted in an increase in fluorescence, which was quantitatively measured and correlated with antibiotic concentration .
  • Mechanism : Upon binding, fluorescein moved from a buried hydrophobic region to a more solvent-exposed area, leading to enhanced fluorescence signal .

1. Detection of Antibiotics

A study involving the PenP β-lactamase mutant E166Cf highlighted the effectiveness of F5M in biosensing applications. The modified enzyme displayed a significant increase in fluorescence when interacting with penicillin G, showcasing its potential as a biosensor for antibiotic detection .

Parameter Value
Enzyme PenP E166Cf
Substrate Penicillin G
Fluorescence Increase Rapid enhancement within 40 seconds
Detection Method Mass spectrometry

2. Protein Interaction Studies

This compound has also been utilized to study protein interactions through fluorescence anisotropy. In one experiment, glutathione S-transferase (GST) was conjugated with F5M, allowing researchers to analyze its binding dynamics with specific antibodies:

  • Binding Constants : The dissociation constant (Kd) and association constant (Ka) were determined using non-linear regression analysis .
  • Experimental Setup : GST was bioconjugated with F5M under controlled conditions to ensure proper labeling and subsequent interaction studies.

Advantages and Limitations

Advantages:

  • High specificity for thiol groups allows for targeted labeling.
  • Fluorescent properties enable real-time monitoring of biological processes.
  • Versatile applications across various fields including microbiology, biochemistry, and molecular biology.

Limitations:

  • Potential interference from other reactive species in complex biological systems.
  • Requires careful optimization of labeling conditions to avoid protein denaturation.

Properties

IUPAC Name

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H13NO7/c26-13-2-5-17-19(10-13)31-20-11-14(27)3-6-18(20)24(17)16-4-1-12(9-15(16)23(30)32-24)25-21(28)7-8-22(25)29/h1-11,26-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDAHOIUHVUJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N3C(=O)C=CC3=O)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80226327
Record name Fluorescein 5-maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75350-46-8
Record name Fluorescein 5-maleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075350468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorescein 5-maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Fluorescein 5-maleimide reacts specifically with sulfhydryl groups (-SH), also known as thiol groups, present in proteins and other molecules. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This reaction forms a stable thioether bond, covalently attaching the fluorescein moiety to the target.

A: Yes, F5M can be used to monitor conformational changes in proteins. For example, in studies on the herpes simplex virus single-strand binding protein ICP8, changes in fluorescence properties of attached F5M revealed a conformational change upon binding to single-stranded DNA. []

ANone: The molecular formula of F5M is C20H11NO6S, and its molecular weight is 389.37 g/mol.

A: F5M has an excitation maximum around 494 nm and an emission maximum around 518 nm. Its fluorescence properties are sensitive to the surrounding environment, making it a valuable probe for studying protein structure and interactions. [, , , ]

A: Yes, F5M is generally considered compatible with biological systems and is frequently used in cell-based assays and in vivo studies. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: Fluorescein 5-maleimide is not known to exhibit catalytic properties. It primarily acts as a fluorescent label, utilizing its reactivity with sulfhydryl groups for covalent attachment to target molecules.

A: Yes, computational methods like molecular docking and molecular dynamics simulations can be employed to study the interaction of F5M with proteins, providing insights into binding sites and conformational changes. []

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